
Quinoline-2,4(1H,3H)-dione
Overview
Description
Quinoline-2,4(1H,3H)-dione is a heterocyclic organic compound that features a quinoline core with two carbonyl groups at positions 2 and 4
Synthetic Routes and Reaction Conditions:
Photocatalytic Synthesis: A mild and eco-friendly method for synthesizing carbonyl-containing quinoline-2,4(1H,3H)-diones involves the use of oxygen and a reusable photocatalyst under visible light.
Multicomponent Reactions: Another approach involves a three-component one-pot reaction using barbituric acid, aldehydes, and anilines.
Industrial Production Methods:
- Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, optimized for higher yields and cost-efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by photocatalysts in the presence of oxygen.
Substitution: The compound can participate in substitution reactions, particularly when functionalized with various substituents on the benzene ring.
Common Reagents and Conditions:
Photocatalysts: Reusable photocatalysts such as 4CzIPN are commonly used in oxidation reactions under visible light.
Multicomponent Reaction Reagents: Barbituric acid, aldehydes, and anilines are used in multicomponent reactions to synthesize functionalized derivatives.
Major Products:
Scientific Research Applications
Antimicrobial Activity
Quinoline-2,4(1H,3H)-dione derivatives have been evaluated for their antimicrobial properties against various bacterial strains. Studies have shown that these compounds can act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication and transcription. For instance:
- Study Findings : A series of this compound derivatives demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin .
Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |
---|---|---|---|
13 | 11 | 80 | Staphylococcus aureus |
15 | 12 | 75 | Escherichia coli |
14a | 12 | 70 | Candida albicans |
Anticancer Properties
Quinoline-2,4(1H,3H)-diones have also been investigated for their anticancer activities. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism : The structural modifications at the 1- and 3-positions of the quinoline scaffold enhance their efficacy against cancer cells by promoting apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Effects
The anti-inflammatory potential of quinoline-2,4(1H,3H)-diones has been explored in the context of cannabinoid receptor modulation. Specific analogs have been identified as selective agonists or antagonists for cannabinoid type 2 receptors (CB2Rs), which are implicated in inflammatory responses:
- Research Insights : C5- or C8-substituted quinoline-2,4(1H,3H)-diones showed agonist activity at CB2Rs and were effective in alleviating symptoms in models of multiple sclerosis .
Coordination Chemistry and Molecular Sensing
Quinoline-2,4(1H,3H)-diones can serve as functional scaffolds in coordination chemistry. Their ability to form complexes with metal ions has implications for molecular sensing applications:
- Synthesis and Characterization : Recent studies have synthesized bis-triazole functionalized quinoline-2,4-diones that exhibit chelating properties towards transition metals like ruthenium .
Pharmacological Versatility
The pharmacological versatility of quinoline derivatives extends beyond antimicrobial and anticancer activities to include:
Mechanism of Action
The mechanism of action of quinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: This compound is structurally similar but features a fused pyrimidine ring.
Quinoline-2,4-dione: Lacks the hydrogen atoms at positions 1 and 3, making it less stable.
Uniqueness:
Biological Activity
Quinoline-2,4(1H,3H)-dione, a derivative of the quinoline family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Synthesis
This compound features a bicyclic structure with a quinoline core. The synthesis typically involves the condensation of appropriate precursors under specific conditions to yield various derivatives that can enhance biological activity.
Table 1: Common Synthetic Routes for this compound Derivatives
Methodology | Key Reagents | Yield (%) | References |
---|---|---|---|
Condensation with urea | Urea, Acetic Acid | 70-90 | |
N-Alkylation | Ethyl Chloroacetate | 65-85 | |
Cyclization from anthranilic acid | Anthranilic Acid, Acetic Anhydride | 60-80 |
Antimicrobial Activity
Research has demonstrated that this compound and its derivatives possess significant antimicrobial properties. A study evaluated various analogs against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that several compounds exhibited moderate to high antibacterial activity.
Table 2: Antimicrobial Activity of this compound Derivatives
Compound ID | Gram-positive Activity (mm) | Gram-negative Activity (mm) | Reference |
---|---|---|---|
Compound 13 | 15 | 12 | |
Compound 15 | 18 | 14 | |
Standard Drug (Ciprofloxacin) | 20 | 17 |
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of DNA synthesis and induction of oxidative stress in cancer cells. For instance, certain C5- or C8-substituted analogs have shown promising results as selective ligands for cannabinoid receptors linked to anti-inflammatory effects in cancer models.
Case Study: Efficacy Against Cancer Cell Lines
A recent study investigated the effects of this compound derivatives on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- Findings : Compounds demonstrated IC50 values ranging from 10 to 25 µM across different cell lines.
Table 3: Anticancer Activity of Selected Quinoline Derivatives
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to modulate cannabinoid receptors. In a mouse model of multiple sclerosis, oral administration of certain derivatives significantly alleviated clinical symptoms and protected the central nervous system from immune damage.
Research Findings
A study reported that specific quinoline analogs acted as CB2 receptor agonists and exhibited dose-dependent effects in reducing inflammation markers in serum.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Quinoline-2,4(1H,3H)-dione derivatives?
Methodological Answer: Systematic optimization involves screening solvents (e.g., ethanol, dioxane), catalysts (e.g., selenium dioxide), and temperatures. For example, the reaction of arylglyoxals, naphthalen-2-ol, and this compound in a 1:1:1 molar ratio under reflux in ethanol yields benzo[5,6]chromeno[3,2-c]quinoline derivatives with >85% efficiency. Reaction progress is monitored via TLC, and yields are maximized at 80°C for 6–8 hours .
Q. How are this compound derivatives characterized post-synthesis?
Methodological Answer: Key characterization techniques include:
- FT-IR : Confirms carbonyl stretches (C=O) at ~1700 cm⁻¹ and NH/OH groups at 3200–3400 cm⁻¹.
- NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and substituent-specific shifts (e.g., methyl groups at δ 2.2 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–185 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₂N₄O₃: calcd. 309.0982, found 309.0979) .
Advanced Research Questions
Q. How does substitution at C5 vs. C6 positions influence cannabinoid receptor (CB2R) activity?
Methodological Answer: C5- or C8-substituted derivatives act as CB2R agonists (e.g., compound 21 with EC₅₀ = 12 nM), while C6- or C7-substituted analogs are antagonists. Docking simulations and 3D-QSAR models reveal that C5 substituents (e.g., alkyl chains) enhance hydrophobic interactions with CB2R’s transmembrane domain, whereas C6 groups disrupt ligand-receptor binding. Experimental validation via in vivo models (e.g., autoimmune encephalomyelitis in mice) confirms functional outcomes .
Q. How can unexpected byproducts in Perkow reactions involving Quinoline-2,4(1H,3H)-diones be resolved?
Methodological Answer: Fluorocarboxylate anions (e.g., fluoroiodoacetoxy) may act as leaving groups, leading to undesired products like 4-ethoxyquinolin-2(1H)-one instead of Horner-Wadsworth-Emmons intermediates. Mitigation strategies include:
- Reagent stoichiometry control : Limiting triethyl phosphite to 1.3 equivalents.
- Temperature modulation : Conducting reactions at 60°C to favor Perkow pathways over side reactions.
- Byproduct identification : Using LC-MS and ¹⁹F NMR to trace fluorinated intermediates .
Q. How do computational methods like 3D-QSAR improve ligand design for this compound derivatives?
Methodological Answer: Comparative Molecular Field Analysis (CoMFA) generates 3D-QSAR models by correlating substituent electrostatic/steric fields with bioactivity. For CB2R ligands:
- Steric bulk at C5 increases agonist potency.
- Electron-withdrawing groups at C6 enhance antagonist activity.
Docking simulations (e.g., AutoDock Vina) validate binding poses in CB2R’s orthosteric site, guiding rational modifications .
Q. Addressing Data Contradictions
Q. How to reconcile discrepancies in reported antibacterial vs. anti-inflammatory activities of Quinoline-2,4(1H,3H)-diones?
Methodological Answer: Contradictions arise from structural analogs (e.g., quinazoline-2,4(1H,3H)-diones vs. quinoline-2,4(1H,3H)-diones) and assay conditions. Resolve via:
- Structural comparison : Verify core scaffold differences (e.g., pyrimidine vs. benzene rings) using X-ray crystallography .
- Assay standardization : Re-test compounds under uniform conditions (e.g., MIC for antibacterial activity; IL-6 suppression for anti-inflammatory effects) .
Methodological Innovations
Q. What green chemistry approaches are viable for this compound synthesis?
Methodological Answer:
- Solvent-free conditions : Mechanochemical grinding of precursors (e.g., naphthalen-2-ol and arylglyoxals) with K₂CO₃ as a base yields derivatives at 70% efficiency .
- CO₂ utilization : Catalytic cyclization of 2-aminobenzonitrile with CO₂ in water, mediated by alcohol amines, produces quinazoline-diones (structural analogs) at 90% yield .
Future Research Directions
- Targeted drug delivery : Conjugating Quinoline-2,4(1H,3H)-diones with triazole-functionalized nanoparticles (e.g., Cu(I)-catalyzed click chemistry) to enhance CNS penetration .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map off-target effects in preclinical models .
Properties
IUPAC Name |
1H-quinoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMVLKJJJCMVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394923 | |
Record name | Quinoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52851-41-9 | |
Record name | Quinoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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